1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone-methyl-d3
Description
1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone-methyl-d3 is a chemical compound with the molecular formula C10H11ClO4S. It is a solid, typically appearing as white to pale yellow crystals. This compound is soluble in organic solvents such as dichloromethane and tetrahydrofuran, and it is relatively stable under dry conditions but can degrade in the presence of moisture .
Properties
IUPAC Name |
2-methoxy-5-(3,3,3-trideuteriopropanoyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-3-8(12)7-4-5-9(15-2)10(6-7)16(11,13)14/h4-6H,3H2,1-2H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZBXDNOPBGYTH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Chlorosulfonic Acid-Mediated Sulfonation
The chlorosulfonyl group is typically introduced via reaction with chlorosulfonic acid (ClSO₃H). For the target compound, this step follows the acylation of 4-methoxyphenylpropanone. The process involves:
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Sulfonation : Treating 4-methoxypropiophenone with excess ClSO₃H at 0–5°C to form the intermediate sulfonic acid.
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Chlorination : Subsequent treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride.
Key Conditions :
Radical-Mediated Chlorosulfonylation
Recent advances utilize visible-light photocatalysis for regioselective chlorosulfonylation. This method employs sulfonyl chloride precursors (e.g., 1-propane- or cyclopropane-sulfonyl chloride) and acrylamide derivatives under blue LED light with an iridium photocatalyst.
Mechanistic Insights :
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Sulfonyl radicals (·SO₂Cl) form via single-electron transfer (SET) from the photocatalyst.
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Radical addition to the arylpropanone backbone occurs at the β-position, followed by chloride trapping.
Advantages :
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Avoids harsh acids, improving functional group compatibility.
Deuteration Techniques
Grignard Reagent-Based Deuterium Incorporation
The methyl-d3 group is introduced using deuterated methylmagnesium bromide (CD₃MgBr) in a Grignard reaction:
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Acylation : 4-methoxyphenylacetyl chloride reacts with CD₃MgBr to form 1-(4-methoxyphenyl)-1-propanone-methyl-d3.
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Workup : Quenching with deuterated water (D₂O) ensures isotopic retention.
Optimization Challenges :
Isotopic Exchange via Acidic Deuterated Media
Alternative deuteration employs refluxing the methyl precursor in D₂O with a Lewis acid catalyst (e.g., AlCl₃). This method achieves >95% deuterium incorporation at the methyl position but risks hydrolysis of the sulfonyl chloride group.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone-methyl-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone-methyl-d3 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone-methyl-d3 involves its interaction with molecular targets such as enzymes and proteins. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone: Similar structure but without the deuterium labeling.
4-Methoxyacetophenone: Lacks the chlorosulfonyl group.
1-(3’-Chlorosulfonyl-4’-hydroxyphenyl)-1-propanone: Contains a hydroxy group instead of a methoxy group.
Uniqueness
1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone-methyl-d3 is unique due to its deuterium labeling, which makes it useful in isotopic labeling studies and mass spectrometry. The presence of the chlorosulfonyl group also provides a reactive site for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Biological Activity
1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone-methyl-d3, also known by its CAS number 1189984-41-5, is a chemical compound with potential biological activities. This compound features a chlorosulfonyl group and a methoxyphenyl moiety, which may contribute to its pharmacological properties. The following sections detail its biological activities, including cytotoxicity, antioxidant properties, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁ClO₄S |
| Purity | ≥98% |
| InChI | InChI=1S/C10H11ClO4S/c1-3-8(12)7-4-5-9(15-2)10(6-7)16(11,13)14/h4-6H,3H2,1-2H3/i1D3 |
| SMILES | CCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl |
Cytotoxicity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The IC50 values for these extracts ranged from 18.8 to 92.0 µg/mL, indicating strong cytotoxic effects .
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. Compounds with similar structural features have demonstrated the ability to scavenge free radicals effectively. For example, studies have reported that certain derivatives exhibit low IC50 values in DPPH radical scavenging assays, suggesting that they possess significant antioxidant capacity .
The biological activity of this compound may be attributed to its ability to interact with multiple biological targets. The presence of the chlorosulfonyl group is believed to enhance its reactivity towards cellular components, potentially leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several case studies have explored the effects of compounds related to this compound:
- Study on Anticancer Effects : A study investigating the anticancer effects of various sulfonamide derivatives found that those with similar structural motifs exhibited significant inhibition of cell proliferation in vitro. The study suggested that these compounds could serve as lead structures for new anticancer agents .
- Antioxidant Properties : Research indicated that compounds with methoxy and chlorosulfonyl groups showed promising results in reducing oxidative stress markers in cellular models. This suggests potential applications in preventing oxidative stress-related diseases .
Comparative Analysis with Other Compounds
To better understand the biological activity of this compound, a comparative analysis with other known compounds is useful:
| Compound | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Compound A (similar structure) | 18.8 | Cytotoxicity |
| Compound B (antioxidant) | 24.1 | Antioxidant |
| Compound C (sulfonamide) | 53.6 | Anticancer |
Q & A
Q. What are the recommended synthetic routes for 1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone-methyl-d3, and how does deuteration affect reaction conditions?
Answer: The synthesis of deuterated arylpropanones typically involves Friedel-Crafts acylation or nucleophilic substitution. For the target compound, introducing the chlorosulfonyl group may require sulfonation of a methoxyphenyl precursor under controlled conditions (e.g., using chlorosulfonic acid). Deuteration at the methyl position (methyl-d3) is achieved via isotopic exchange or by using deuterated reagents (e.g., D3C-MgBr in Grignard reactions). Deuteration can alter reaction kinetics due to isotopic mass effects, requiring extended reaction times or adjusted temperatures to maintain yield .
Q. What analytical techniques are critical for confirming the structure and purity of deuterated arylpropanones like this compound?
Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR identifies non-deuterated impurities, while <sup>13</sup>C and <sup>2</sup>H NMR confirm deuterium incorporation.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks and isotopic distribution (e.g., +3 Da shift for methyl-d3).
- X-ray Crystallography: For unambiguous structural confirmation, SHELX software is widely used to refine crystal structures, particularly for resolving sulfonyl and methoxy group orientations .
Q. What safety precautions are necessary when handling sulfonyl chloride derivatives in the synthesis of this compound?
Answer:
- Personal Protective Equipment (PPE): Use acid-resistant gloves, face shields, and fume hoods to avoid exposure to chlorosulfonic acid and reactive intermediates.
- Waste Management: Segregate halogenated waste and neutralize acidic byproducts before disposal via certified chemical waste services.
- Emergency Protocols: Immediate access to eyewash stations and neutralization agents (e.g., sodium bicarbonate) is critical .
Advanced Research Questions
Q. How can researchers optimize Friedel-Crafts acylation to introduce the chlorosulfonyl group while maintaining deuterium labeling integrity?
Answer: Optimization involves:
- Lewis Acid Selection: Anhydrous AlCl3 or FeCl3 catalyzes electrophilic substitution, but deuteration may require lower temperatures to prevent H/D exchange.
- Solvent Choice: Use deuterated solvents (e.g., D2O-free dichloromethane) to minimize isotopic dilution.
- Post-Reaction Quenching: Rapid quenching with ice-cold D2O preserves deuterium labels while removing excess acid .
Q. What strategies resolve contradictions in NMR data when deuterium incorporation leads to unexpected splitting patterns?
Answer:
- Decoupling Experiments: <sup>1</sup>H-<sup>2</sup>H decoupling suppresses splitting caused by deuterium’s quadrupolar moment.
- Dynamic NMR Studies: Assess temperature-dependent line broadening to differentiate between chemical exchange and isotopic effects.
- Comparative Analysis: Cross-reference with non-deuterated analogs to isolate deuteration-specific spectral changes .
Q. What methodologies assess the hydrolytic stability of the chlorosulfonyl group in deuterated propanones under varying pH conditions?
Answer:
- Kinetic Studies: Monitor hydrolysis rates via HPLC or <sup>19</sup>F NMR (if a fluorine probe is incorporated).
- Isotopic Tracer Experiments: Use D2O in buffered solutions to track deuterium exchange at the sulfonyl group.
- Computational Modeling: Density Functional Theory (DFT) predicts transition states for hydrolysis, guiding experimental design .
Q. How do isotopic effects influence the pharmacokinetic profiling of this deuterated compound in in vitro assays?
Answer:
- Metabolic Stability: Deuteration slows CYP450-mediated metabolism due to the kinetic isotope effect (KIE), enhancing half-life in liver microsome assays.
- Bioanalytical Quantification: LC-MS/MS with deuterated internal standards improves accuracy by correcting for matrix effects.
- Receptor Binding Assays: Surface Plasmon Resonance (SPR) quantifies binding affinity changes caused by altered vibrational modes in deuterated regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
